SPLUNC1 (22-39) trifluoroacetate is a synthetic peptide derived from the short palate lung and nasal epithelial clone 1 protein. This peptide is known for its role as an endogenous inhibitor of the epithelial sodium channel, which plays a crucial part in regulating sodium and fluid absorption in various tissues, including the colon and kidneys. SPLUNC1 is particularly significant in respiratory physiology, where it influences airway surface liquid homeostasis.
SPLUNC1 is primarily expressed in the epithelial tissues of the respiratory tract, where it contributes to innate immunity and mucosal defense mechanisms. The trifluoroacetate salt form enhances its stability and solubility for research and therapeutic applications.
SPLUNC1 (22-39) trifluoroacetate falls under the category of peptides and proteins, specifically as a bioactive peptide involved in ion transport regulation. It is classified as an inhibitor of the epithelial sodium channel, which is critical in maintaining fluid balance in epithelial tissues.
The synthesis of SPLUNC1 (22-39) trifluoroacetate typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and modifications of amino acids, ensuring high purity and yield.
The molecular structure of SPLUNC1 (22-39) trifluoroacetate consists of a sequence of amino acids that forms a specific three-dimensional conformation necessary for its biological activity. The peptide's structure facilitates its interaction with the epithelial sodium channel.
The primary chemical reaction involving SPLUNC1 (22-39) trifluoroacetate relates to its binding with the epithelial sodium channel. This interaction leads to conformational changes in the channel, reducing its activity.
SPLUNC1 (22-39) exerts its inhibitory effects on the epithelial sodium channel through a multi-step mechanism:
Research indicates that SPLUNC1 can regulate airway surface liquid volume by protecting against excessive sodium absorption, which is particularly relevant in conditions like cystic fibrosis where dysregulation occurs.
SPLUNC1 (22-39) trifluoroacetate has several applications in scientific research and potential therapeutic contexts:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8